molecular formula C13H17N5O2S2 B2426261 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1226428-32-5

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2426261
CAS No.: 1226428-32-5
M. Wt: 339.43
InChI Key: GLGFAVASSBTJKQ-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound belonging to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The 1,3,4-thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethylthio group.

  • Synthesis of the Pyrimidinone Moiety: : The pyrimidinone ring is synthesized via the reaction of an appropriate isopropyl-substituted amine with a formylating agent, followed by condensation with urea.

  • Formation of the Target Compound: : The final step involves the coupling of the thiadiazole and pyrimidinone intermediates through an acylation reaction, forming the desired acetamide linkage.

Industrial Production Methods

The industrial production of this compound can be scaled up using standard organic synthesis techniques, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis equipment can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidative reactions can convert the ethylthio group into a sulfoxide or sulfone derivative.

  • Reduction: : Reduction can transform the carbonyl group in the pyrimidinone moiety into a hydroxyl group.

  • Substitution: : Nucleophilic substitution reactions can modify the thiadiazole and pyrimidinone rings by introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Using nucleophiles such as amines or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

  • Sulfoxide or sulfone derivatives from oxidation.

  • Hydroxy-substituted pyrimidinone from reduction.

  • Various substituted thiadiazoles and pyrimidinones from nucleophilic substitutions.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has a wide range of applications, including:

Chemistry

  • As a building block: for the synthesis of more complex molecules.

  • Catalyst and reagent: in organic transformations.

Biology

  • Potential antimicrobial and antifungal agent: : Exhibits inhibitory activity against various bacterial and fungal strains.

Medicine

  • Therapeutic applications: : Investigated for potential use in treating various diseases due to its bioactivity.

  • Drug development: : As a lead compound for designing new pharmaceuticals.

Industry

  • Material science: : Used in the development of novel materials with specific properties.

  • Agriculture: : Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves several key pathways:

  • Molecular targets: : The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity.

  • Pathways involved: : By affecting specific biochemical pathways, it can alter cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-hydroxy-6H-pyrimidin-1-yl)acetamide

  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-chloropyrimidin-1(6H)-yl)acetamide

Uniqueness

Compared to similar compounds, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to:

  • Its specific substitution pattern on both the thiadiazole and pyrimidinone rings.

  • Enhanced biological activity and chemical stability .

  • Broader applications in diverse scientific fields .

This compound’s distinct structure and versatile applications make it a valuable subject for ongoing scientific research and industrial development.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound is synthesized through a series of reactions involving 1,3,4-thiadiazole and pyrimidine derivatives. The general synthetic route includes:

  • Formation of the Thiadiazole Moiety : The ethylthio group is introduced to the thiadiazole ring, which is known for its pharmacological significance.
  • Pyrimidine Integration : The incorporation of the pyrimidine structure enhances the compound's biological profile.

The synthesis process typically involves condensation reactions and cyclization steps that yield the target compound with high purity and yield.

2.1 Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit potent anticancer properties. In vitro studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)0.37
HepG2 (Liver)0.73
A549 (Lung)0.95

Flow cytometry analysis revealed that this compound induces apoptosis in cancer cells by blocking the cell cycle at the sub-G1 phase, suggesting a mechanism involving cell death pathways.

2.2 Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown effectiveness against:

PathogenActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliGood
Bacillus subtilisSignificant

The structure-activity relationship indicates that modifications in the thiadiazole or pyrimidine moieties can enhance antimicrobial efficacy.

2.3 Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been reported to possess anti-inflammatory and anticonvulsant activities. These properties further expand its potential therapeutic applications in various diseases.

3. Structure-Activity Relationships (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural modifications. Key observations include:

  • Substituents on the Thiadiazole Ring : The presence of ethylthio enhances anticancer activity compared to unsubstituted analogs.
  • Pyrimidine Variants : Different substituents on the pyrimidine ring alter the binding affinity to biological targets such as enzymes involved in cancer progression.

4. Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Cytotoxicity Studies : A study demonstrated that certain thiadiazole derivatives had IC50 values lower than established chemotherapeutics like doxorubicin, indicating superior potency against specific cancer cell lines .
  • Antimicrobial Efficacy : Research highlighted that modified thiadiazole compounds showed improved activity against resistant strains of bacteria, suggesting potential for development into new antibiotics .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S2/c1-4-21-13-17-16-12(22-13)15-10(19)6-18-7-14-9(8(2)3)5-11(18)20/h5,7-8H,4,6H2,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGFAVASSBTJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2C=NC(=CC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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